N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound with the molecular formula C20H18ClN3O6S2 and a molecular weight of 495.96 g/mol. This compound is known for its utility in various research applications due to its unique structural properties.
Preparation Methods
The synthesis of N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 3-chloro-4-nitroaniline with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding sulfoxides or sulfones.
Scientific Research Applications
N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) can be compared with similar compounds such as:
N,N’-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide): This compound has two nitro groups, which may result in different reactivity and applications.
4,4’-(4-Nitro-1,3-phenylene)bis(oxy)bis(3-chloro-1-(trifluoromethyl)benzene):
N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) stands out due to its specific combination of functional groups, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O6S2 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-[3-chloro-2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18ClN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-17-11-12-18(24(25)26)19(21)20(17)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 |
InChI Key |
IJZIRVQGRLMQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.